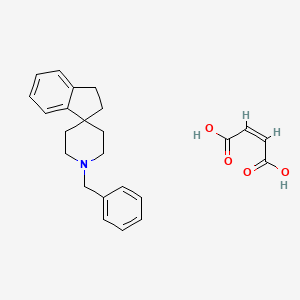
N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER typically involves the following steps :
Starting Materials: Di-tert-butyl dicarbonate, piperazine-2-carboxylic acid dihydrochloride, 1,4-dioxane, benzyl chloroformate, and sodium hydroxide.
Reaction Conditions: The reaction is carried out in a solvent such as 1,4-dioxane under controlled temperature and pH conditions.
Industrial Production: Industrial production methods may involve large-scale batch or continuous processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER has several scientific research applications, including :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of bioactive molecules and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
N-1-BOC-N-4-CBZ-2-PIPERAZINECARBOXYLIC ACID T-BUTYL ESTER can be compared with other similar compounds, such as :
N-4-tert-butoxycarbonyl-N-1-benzyloxycarbonyl-2-piperazinecarboxylic acid: Similar in structure and used in similar applications.
Piperazine-1,2,4-tricarboxylic acid 1-benzyl ester 4-tert-butyl ester: Another related compound with comparable properties.
These compounds share structural similarities but may differ in their specific applications and reactivity .
Properties
CAS No. |
129365-23-7 |
|---|---|
Molecular Formula |
C22H32N2O6 |
Molecular Weight |
420.5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)


